9,10-Di(naphthalen-2-yl)anthracene (CAS 122648-99-1), commonly designated as ADN, is a foundational polycyclic aromatic hydrocarbon utilized primarily as a wide-bandgap fluorescent host and electron-transporting material in organic electronics. Featuring an anthracene core symmetrically substituted with naphthalen-2-yl groups, ADN possesses a molecular weight of 430.54 g/mol and exhibits a deep HOMO level of approximately -5.8 eV and a LUMO of -2.6 eV . This sterically congested architecture mitigates intermolecular π-π stacking compared to planar anthracene analogs, suppressing solid-state concentration quenching and providing the high thermal stability (melting point 382–384 °C) required for vacuum thermal evaporation (VTE) manufacturing workflows .
Substituting ADN with closely related anthracene derivatives fundamentally alters device fabrication workflows and emission profiles. Replacing ADN with the simpler 9,10-diphenylanthracene (DPA) results in rapid thin-film crystallization under prolonged electrical stress due to DPA's inferior morphological stability[1]. Conversely, substituting ADN with its alkylated analogs, such as 2-tert-butyl-9,10-di(naphthalen-2-yl)anthracene (TBADN) or 2-methyl-9,10-di(naphthalen-2-yl)anthracene (MADN), changes process compatibility and chromaticity. TBADN is specifically engineered with a bulky tert-butyl group to force an amorphous state for solution processing, whereas ADN is optimized for high-purity vacuum deposition . Furthermore, utilizing MADN in doped systems can shift the emission spectrum from deep blue to sky blue, rendering it unsuitable for strict deep-blue chromaticity specifications [2].
ADN and TBADN share a dinaphthylanthracene core but are engineered for distinct manufacturing workflows. ADN exhibits a high melting point of 382–384 °C and readily forms stable, densely packed films via vacuum thermal evaporation (VTE). In contrast, TBADN incorporates a tert-butyl group that disrupts packing, lowering its glass transition temperature to 126 °C to enable solution processing . Attempting to use TBADN in VTE architectures optimized for ADN alters the interfacial packing density with hole-transporting layers.
| Evidence Dimension | Phase transition and processability |
| Target Compound Data | ADN: MP 382–384 °C, optimized for vacuum deposition |
| Comparator Or Baseline | TBADN: Tg 126 °C, optimized for solution processing |
| Quantified Difference | Addition of t-butyl group forces amorphous state, preventing direct interchangeability in VTE |
| Conditions | Solid-state thermal analysis and OLED fabrication workflows |
Procurement must align the compound choice with the manufacturing line; ADN is strictly required for vacuum-deposited architectures, whereas TBADN is required for solution-cast devices.
The symmetric structure of ADN ensures a wide optical bandgap that maintains deep blue color purity when co-deposited with specific dopants. For instance, OLEDs utilizing ADN as a host for perylene-based dopants generate deep blue emission with CIE coordinates of approximately (0.15, 0.23) [1]. Substituting ADN with the methylated analog MADN (2-methyl-9,10-di(2-naphthyl)anthracene) introduces electron-donating effects that can shift the emission to a sky-blue region (e.g., CIE 0.16, 0.32) when paired with similar styrylamine dopants [2].
| Evidence Dimension | Emission Chromaticity (CIE y-coordinate) |
| Target Compound Data | ADN-based devices: Deep blue (CIE y ≈ 0.23) |
| Comparator Or Baseline | MADN-based devices: Sky blue shift (CIE y ≈ 0.32) |
| Quantified Difference | MADN shifts emission to longer wavelengths due to core asymmetric methylation |
| Conditions | Fluorescent doped OLED emitting layers |
Buyers targeting strict deep-blue display specifications must procure symmetric ADN rather than its methylated derivatives to avoid unwanted bathochromic shifts.
Beyond blue emission, ADN's wide energy bandgap makes it a highly effective co-host for red OLEDs via two-step energy transfer. When ADN is co-doped with Alq3 (tris(8-hydroxyquinoline) aluminum) in a 75:25 weight ratio for red emitters like DCJTB, the device achieves a luminous efficiency of 3.4 cd/A [1]. This significantly outperforms baseline devices using Alq3 as a single host, as the ADN co-host system reduces the turn-on voltage and improves exciton confinement [1].
| Evidence Dimension | Luminous Efficiency in Red OLEDs |
| Target Compound Data | ADN/Alq3 co-host: 3.4 cd/A |
| Comparator Or Baseline | Single Alq3 host: Lower efficiency and higher turn-on voltage |
| Quantified Difference | Significant efficiency gain via two-step energy transfer enabled by ADN's wide bandgap |
| Conditions | DCJTB-doped red OLEDs |
Procuring ADN as a co-host material allows manufacturers to simplify full-color OLED fabrication by utilizing a single wide-bandgap material across multiple color sub-pixels.
ADN is the preferred host material for VTE-based blue OLEDs because its symmetric dinaphthyl structure provides the necessary thermal stability (MP >380 °C) and prevents the crystallization issues seen in simpler analogs like DPA [1].
Due to its HOMO/LUMO levels (-5.8 eV / -2.6 eV), ADN serves as a highly efficient energy-transfer co-host alongside materials like Alq3, enabling high-efficiency red and green sub-pixels without requiring completely distinct host materials for each color [2].
ADN's high electron mobility and deep HOMO level make it suitable for use in multilayer architectures where precise charge balance and prevention of hole leakage from the emissive layer are required to maximize device efficiency [3].
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